Repotrectinib - 1802220-02-5

Repotrectinib

Catalog Number: EVT-281983
CAS Number: 1802220-02-5
Molecular Formula: C18H18FN5O2
Molecular Weight: 355.3734
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Repotrectinib is a next-generation, low-molecular-weight, macrocyclic TKI rationally designed for potent and selective inhibition of ROS1, TRKA-C, and ALK kinases. [] Its development stemmed from the need to address acquired resistance to earlier-generation TKIs, particularly those targeting ROS1, NTRK1-3, and ALK rearrangements. [] Repotrectinib demonstrates effectiveness against various solvent-front substitutions, a major mechanism of acquired resistance, both in vitro and in vivo. []

Mechanism of Action

Non-Small Cell Lung Cancer (NSCLC)

Repotrectinib exhibits notable antitumor activity in NSCLC, particularly in cases with ROS1 rearrangements. [, , , , , , ] It has shown potent inhibitory effects on both wild-type and mutated forms of ROS1, including the challenging solvent-front mutations like ROS1 G2032R. [, , ] Studies show significant tumor regression in ROS1-positive NSCLC models, even in those resistant to earlier TKIs. [, , ] Notably, Repotrectinib demonstrates efficacy against ROS1 G2032R, conferring prolonged tumor regression and delayed recurrence compared to other TKIs. []

Central Nervous System (CNS) Activity

Repotrectinib demonstrates a strong ability to penetrate the blood-brain barrier, resulting in significant antitumor activity in the CNS. [] This is particularly relevant for ROS1-positive NSCLC, as brain metastases are frequently observed in this patient population. [, ] Studies highlight its efficient CNS penetration and promising intracranial responses in preclinical models. [, , ]

TRK Fusion-Positive Cancers

Repotrectinib is highly effective against various TRK fusion-positive cancers. [, , , , , , , , , , ] It effectively inhibits wild-type TRKA/B/C fusions and demonstrates notable potency against a broad spectrum of TRK resistance mutations, including solvent front, gatekeeper, and compound mutations. [, , ] Its effectiveness in overcoming resistance mutations makes it a promising candidate for second-line or later-line treatment strategies. [, , ] Research demonstrates tumor regression in xenograft models with various TRK mutations. []

Neuroblastoma

Repotrectinib has shown potential in treating Neuroblastoma, exhibiting significant antitumor activity in preclinical models regardless of ALK mutational status. [] Notably, it has shown notable activity in ALK mutant and ALK wild-type neuroblastoma, suggesting a broader application in this cancer type. [] Its activity against multiple targets implicated in neuroblastoma pathogenesis, including ALK, TRK, JAK2/STAT, and Src/FAK, makes it a promising candidate for further investigation. []

Applications

Exploring Repotrectinib's potential in other cancer types driven by kinases within its target profile is crucial. This includes investigating its application in cancers with KRAS mutations, where preliminary data suggests potential benefits when combined with other targeted therapies. [, ]

Future Directions

Further Clinical Investigation

Given its promising preclinical and early clinical data, further investigation of Repotrectinib is warranted. This includes phase II and III clinical trials to assess its efficacy and safety in a larger patient population. [, , ] Focusing on various ROS1, NTRK, and ALK rearrangement-driven cancers will provide a comprehensive understanding of its clinical utility.

Combination Therapies

Investigating the synergy of Repotrectinib with other targeted therapies or chemotherapies is crucial for enhancing its efficacy and potentially mitigating resistance development. [, , ] This includes exploring combination regimens in various cancer types and tailoring personalized approaches based on individual tumor profiles.

CNS Penetration Optimization

Further research is needed to optimize Repotrectinib's CNS penetration, particularly for treating brain metastases. [, ] Developing strategies to further enhance its ability to cross the blood-brain barrier could significantly impact its efficacy in treating CNS disease.

Properties

CAS Number

1802220-02-5

Product Name

Repotrectinib

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one

Molecular Formula

C18H18FN5O2

Molecular Weight

355.3734

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N

SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C

Solubility

Soluble in DMSO

Synonyms

TPX-0005; TPX 0005; TPX0005; Ropotrectinib;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.